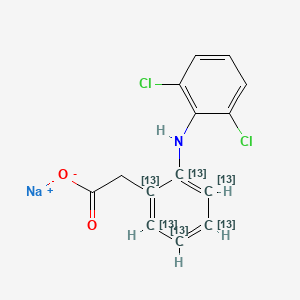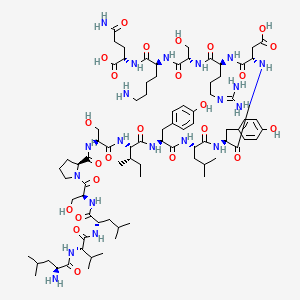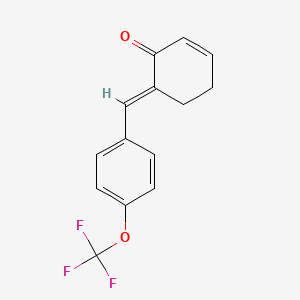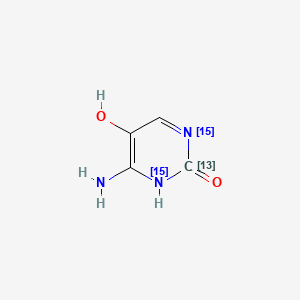
(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The term “cis-” refers to a specific type of geometric isomerism in organic chemistry, where two substituents are on the same side of a double bond or a ring structure. This is in contrast to “trans-” isomers, where the substituents are on opposite sides. The prefix “cis-” is derived from Latin, meaning “on this side.” Geometric isomerism is significant because it can lead to compounds with different physical and chemical properties despite having the same molecular formula .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cis-isomers often involves specific reaction conditions to ensure that the substituents are positioned on the same side of the double bond or ring. For example, the synthesis of cis-1,2-dichloroethene can be achieved through the dehydrohalogenation of 1,2-dichloroethane under controlled conditions . The reaction typically requires a strong base such as potassium hydroxide in an alcoholic solution, and the temperature must be carefully regulated to favor the formation of the cis-isomer.
Industrial Production Methods
In industrial settings, the production of cis-isomers can involve catalytic hydrogenation processes. For instance, the hydrogenation of alkynes in the presence of a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate) selectively produces cis-alkenes . This method is widely used in the production of various cis-isomers on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cis-isomers undergo a variety of chemical reactions, including:
Oxidation: Cis-isomers can be oxidized to form epoxides or diols.
Reduction: Cis-isomers can be reduced to form alkanes.
Substitution: Cis-isomers can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Peracids, potassium permanganate
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride
Bases: Sodium hydroxide, potassium hydroxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of cis-2-butene with a peracid yields cis-2,3-epoxybutane, while the reduction of cis-2-butene with hydrogen gas produces butane .
Scientific Research Applications
Cis-isomers have a wide range of applications in scientific research:
Chemistry: Cis-isomers are used as intermediates in the synthesis of various organic compounds.
Biology: Cis-isomers play a crucial role in biological systems.
Medicine: Cisplatin, a cis-isomer, is a widely used chemotherapy drug for treating various cancers.
Industry: Cis-isomers are used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of cis-isomers depends on their specific structure and the context in which they are used. For example, cisplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription, leading to cell death . The molecular targets and pathways involved in the action of cisplatin include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Cis-isomers are often compared with their trans counterparts to highlight their unique properties:
Cis-2-butene vs. Trans-2-butene: Cis-2-butene has a higher boiling point due to the presence of a dipole moment, while trans-2-butene has a lower boiling point because the dipole moments cancel out.
Cisplatin vs. Transplatin: Cisplatin is an effective chemotherapy drug, while transplatin is not, due to differences in their ability to form cross-links with DNA.
Similar compounds include:
Trans-isomers: These are the geometric isomers where substituents are on opposite sides of the double bond or ring.
E/Z isomers: These are another type of geometric isomerism based on the priority of substituents around the double bond.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1 |
InChI Key |
GZOVEPYOCJWRFC-NUNKFHFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)




![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)


![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)



